molecular formula C10H7Br2N B13638557 1,4-Dibromo-7-methylisoquinoline CAS No. 2138201-21-3

1,4-Dibromo-7-methylisoquinoline

Cat. No.: B13638557
CAS No.: 2138201-21-3
M. Wt: 300.98 g/mol
InChI Key: VJCPQCSEOKWIQE-UHFFFAOYSA-N
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Description

1,4-Dibromo-7-methylisoquinoline: is a heterocyclic aromatic compound that belongs to the isoquinoline family Isoquinolines are characterized by a benzene ring fused to a pyridine ring The presence of bromine atoms at positions 1 and 4, along with a methyl group at position 7, makes this compound unique

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4-Dibromo-7-methylisoquinoline can be synthesized through several methods. One common approach involves the bromination of 7-methylisoquinoline. The reaction typically uses bromine (Br2) in the presence of a solvent such as nitrobenzene. The reaction is carried out under controlled conditions to ensure selective bromination at the 1 and 4 positions .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve large-scale bromination reactions using automated reactors to ensure consistent quality and yield. The process would likely include purification steps such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 1,4-Dibromo-7-methylisoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like Dess-Martin periodinane (DMP) or potassium permanganate (KMnO4).

    Coupling Reactions: Palladium catalysts (Pd) and boronic acids in the presence of bases like potassium carbonate (K2CO3).

Major Products Formed:

    Substitution Products: Depending on the nucleophile, various substituted isoquinolines can be formed.

    Oxidation Products: Isoquinoline N-oxides or other oxidized derivatives.

    Coupling Products: Biaryl compounds or other complex organic molecules.

Scientific Research Applications

1,4-Dibromo-7-methylisoquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4-dibromo-7-methylisoquinoline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, altering their activity. The bromine atoms can participate in halogen bonding, influencing the compound’s binding affinity and specificity. The methyl group at position 7 can affect the compound’s electronic properties and reactivity .

Comparison with Similar Compounds

Uniqueness: 1,4-Dibromo-7-methylisoquinoline is unique due to the combination of bromine atoms and a methyl group, which provides a distinct set of chemical properties and reactivity patterns. This makes it a valuable compound for various synthetic and research applications.

Properties

CAS No.

2138201-21-3

Molecular Formula

C10H7Br2N

Molecular Weight

300.98 g/mol

IUPAC Name

1,4-dibromo-7-methylisoquinoline

InChI

InChI=1S/C10H7Br2N/c1-6-2-3-7-8(4-6)10(12)13-5-9(7)11/h2-5H,1H3

InChI Key

VJCPQCSEOKWIQE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=CN=C2Br)Br

Origin of Product

United States

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